molecular formula C19H13N3O4 B11517989 methyl 3-(2,4-dioxo-3,4-dihydropyrimido[4,5-b]quinolin-10(2H)-yl)benzoate

methyl 3-(2,4-dioxo-3,4-dihydropyrimido[4,5-b]quinolin-10(2H)-yl)benzoate

Cat. No.: B11517989
M. Wt: 347.3 g/mol
InChI Key: PGKCZMJXRWRNFM-UHFFFAOYSA-N
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Description

METHYL 3-{2,4-DIOXO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLIN-10-YL}BENZOATE is a complex organic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoquinoline core fused with a benzoate ester, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{2,4-DIOXO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLIN-10-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as anhydrous potassium carbonate and solvents like dry acetone .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{2,4-DIOXO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLIN-10-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often facilitated by halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.

Scientific Research Applications

METHYL 3-{2,4-DIOXO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLIN-10-YL}BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 3-{2,4-DIOXO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLIN-10-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-{2,4-DIOXO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLIN-10-YL}BENZOATE is unique due to its specific structural features, such as the ester group and the fused pyrimidoquinoline core. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H13N3O4

Molecular Weight

347.3 g/mol

IUPAC Name

methyl 3-(2,4-dioxopyrimido[4,5-b]quinolin-10-yl)benzoate

InChI

InChI=1S/C19H13N3O4/c1-26-18(24)12-6-4-7-13(9-12)22-15-8-3-2-5-11(15)10-14-16(22)20-19(25)21-17(14)23/h2-10H,1H3,(H,21,23,25)

InChI Key

PGKCZMJXRWRNFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C3=CC=CC=C3C=C4C2=NC(=O)NC4=O

Origin of Product

United States

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